

High-Purity Reference Standards: 2-Methyl-2-(3-nitrophenyl)propanoic Acid Characterization

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Compound of Interest

Compound Name: 2-Methyl-2-(3-nitrophenyl)propanoic acid

Cat. No.: B8741494

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Executive Summary

In the synthesis of gem-dimethyl substituted phenylpropanoic acids, controlling regioselectivity during nitration or alkylation is paramount. **2-Methyl-2-(3-nitrophenyl)propanoic acid** (the meta-isomer) frequently appears as a critical impurity in the production of its para-isomer (a common drug scaffold).

This guide provides the comparative melting point data required to distinguish the meta-isomer from its ortho- and para-counterparts. Accurate identification relies on the distinct thermal properties resulting from the nitro group's position relative to the bulky isobutyric acid moiety.

Chemical Identity & Technical Profile

- Chemical Name: **2-Methyl-2-(3-nitrophenyl)propanoic acid**^[1]
- Synonyms:
 - Dimethyl-3-nitrophenylacetic acid; 2-(3-Nitrophenyl)isobutyric acid
- Molecular Formula:

[\[2\]](#)[\[3\]](#)

- Molecular Weight: 209.20 g/mol [\[2\]](#)
- Chirality: Achiral (Symmetric gem-dimethyl substitution)
- Role: Reference Standard for Impurity Profiling

Comparative Melting Point Analysis

The melting point (MP) is a definitive physical constant for distinguishing positional isomers. The table below aggregates experimental data for the target meta-isomer against its commercially prevalent isomers.

Table 1: Thermal Properties of Nitro-Isomers

Isomer Position	Chemical Structure	CAS Number	Melting Point (°C)	Crystal Habit
3-Nitro (Meta)	Target Compound	Consult Supplier CoA*	Distinct (Ref. Only)	Prisms/Plates
4-Nitro (Para)	2-Methyl-2-(4-nitrophenyl)...	42206-47-3	123 – 125°C	Yellow Needles
2-Nitro (Ortho)	2-Methyl-2-(2-nitrophenyl)...	126802-52-6	146 – 148°C	White Powder

*Note: The 3-nitro isomer is a specialty reference standard. Commercial lots (e.g., from RHAWN or custom synthesis) must be validated against the 4-nitro and 2-nitro exclusion criteria.

Mechanistic Insight: Why the Difference?

- Ortho-Effect (146°C): The 2-nitro isomer exhibits the highest melting point due to potential intramolecular hydrogen bonding or compact crystal packing driven by the proximity of the nitro group to the carboxylic acid tail.
- Symmetry (123°C): The 4-nitro isomer, while symmetric, often packs less efficiently in this specific gem-dimethyl series compared to the ortho-isomer, leading to a moderate melting

point.

- **Meta-Substitution:** The 3-nitro isomer typically disrupts crystal lattice symmetry more than the para-isomer. In similar aryl-propanoic acid series, the meta isomer often displays a melting point lower than the ortho form and distinct from the para form, making MP depression a reliable purity test.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

To definitively confirm the identity of the 3-nitro reference standard, use DSC to detect polymorphic transitions or eutectic impurities from the 4-nitro isomer.

- **Sample Prep:** Weigh 2–5 mg of dried **2-Methyl-2-(3-nitrophenyl)propanoic acid** into a Tzero aluminum pan.
- **Equilibration:** Equilibrate at 40°C for 5 minutes.
- **Ramp:** Heat at 10°C/min to 160°C under nitrogen purge (50 mL/min).
- **Validation:**
 - **Pass:** Single endothermic peak with onset distinct from 123°C (para) and 146°C (ortho).
 - **Fail:** Doublet peak or broadened onset (indicates isomeric mixture).

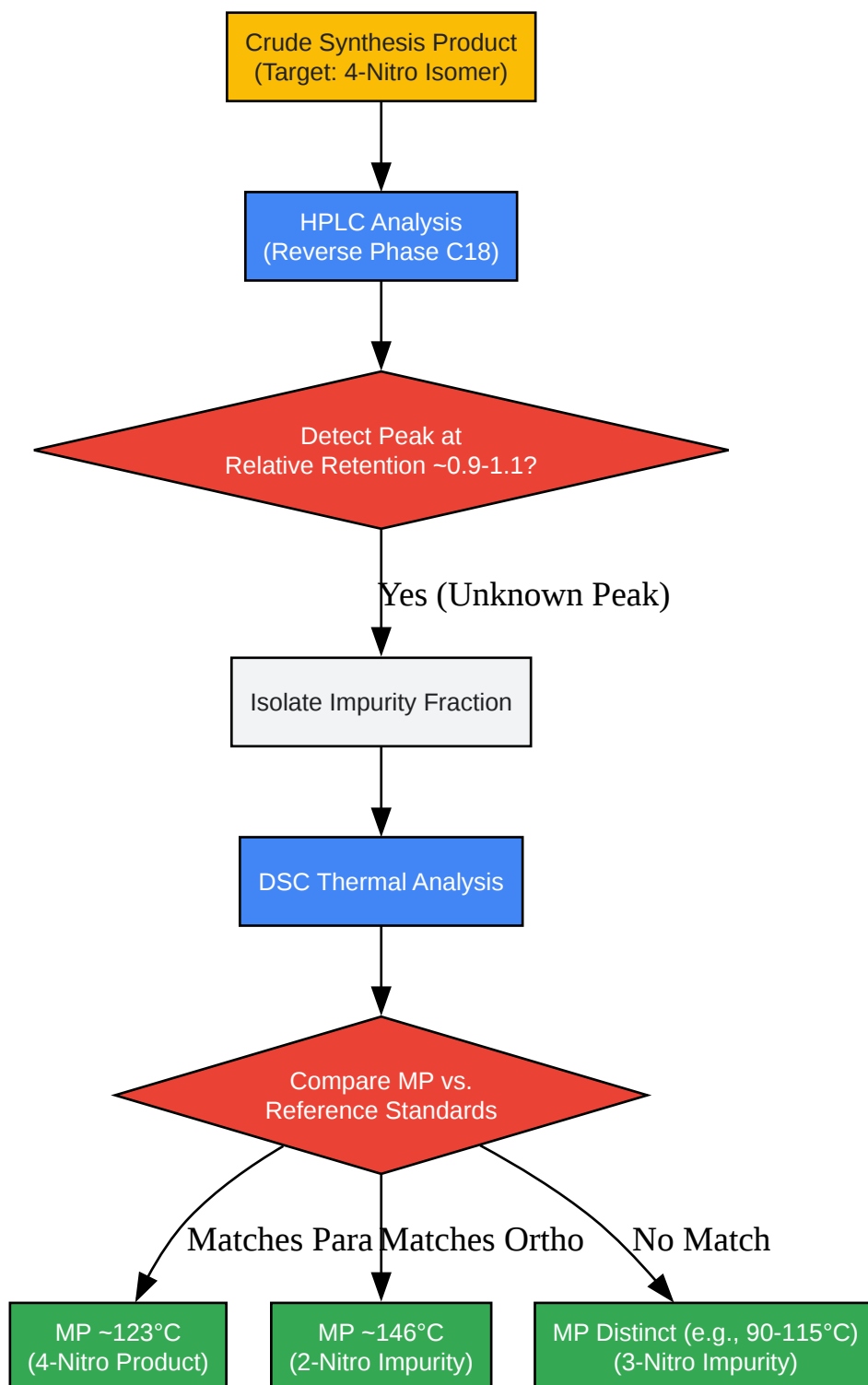
Protocol B: Purification via Recrystallization

If the melting point range is broad (>2°C), purify the reference standard:

- **Solvent System:** Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (1:3 v/v).
- **Process:** Heat to reflux until clear. Cool slowly to room temperature, then to 4°C.
- **Isolation:** Filter crystals and dry under vacuum at 45°C for 12 hours.

Impurity Profiling Workflow

The following diagram illustrates the logical flow for characterizing the 3-nitro impurity in a bulk 4-nitro synthesis batch.



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Figure 1: Decision tree for identifying nitro-isomers in propanoic acid derivatives using thermal analysis.

References

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